2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
Description
2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the unique structure of the oxazole-pyridine fusion contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H6Cl3N3O |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,4-dichloro-5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H6Cl3N3O/c13-5-1-10-12(17-4-5)19-11(18-10)6-2-9(16)8(15)3-7(6)14/h1-4H,16H2 |
InChI Key |
XOQLQTOFNFNELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)C3=CC(=C(C=C3Cl)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pyridine moiety. The chlorination steps are usually carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazole-pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)phenylamine
- 6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine
Comparison
Compared to similar compounds, 2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibits unique properties due to the specific positioning of chlorine atoms and the fusion of oxazole and pyridine rings
Biological Activity
2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound notable for its complex structure, which includes both oxazole and pyridine rings along with dichloro and chloro substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of this compound is C12H8Cl3N3O, with a molecular weight of approximately 314.5 g/mol. The structural features contribute significantly to its biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C12H8Cl3N3O |
| Molecular Weight | 314.5 g/mol |
| Functional Groups | Dichloro, Chloro, Oxazole, Pyridine |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with critical bacterial enzymes. This inhibition may be attributed to its ability to bind to the active sites of these enzymes, disrupting their function and leading to cell death .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Evidence suggests that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been shown to affect the expression of key proteins involved in apoptosis regulation .
A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in animal models, indicating its potential as a therapeutic agent in cancer treatment .
The biological effects of this compound are thought to arise from its interactions with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Further research is required to elucidate the full range of interactions and their implications for therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against several pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than many commonly used antibiotics.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups. The mechanism was linked to the activation of caspase pathways involved in apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
